4-(Bromomethyl)-5-fluoro-2-methoxypyridine
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Overview
Description
4-(Bromomethyl)-5-fluoro-2-methoxypyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a bromomethyl group at the 4-position, a fluorine atom at the 5-position, and a methoxy group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-fluoro-2-methoxypyridine typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-5-fluoro-2-methoxypyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: 4-Methyl-5-fluoro-2-methoxypyridine.
Scientific Research Applications
4-(Bromomethyl)-5-fluoro-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-5-fluoro-2-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromomethyl group allows for covalent modification of target proteins, which can be useful in drug design .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyl-6,7-dimethoxycoumarin: Used as a fluorescence reagent in high-performance liquid chromatography.
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
4-(Bromomethyl)-5-fluoro-2-methoxypyridine is unique due to the combination of bromomethyl, fluoro, and methoxy groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C7H7BrFNO |
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Molecular Weight |
220.04 g/mol |
IUPAC Name |
4-(bromomethyl)-5-fluoro-2-methoxypyridine |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-2-5(3-8)6(9)4-10-7/h2,4H,3H2,1H3 |
InChI Key |
JBZCSZLEPMROMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)CBr)F |
Origin of Product |
United States |
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